N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is a complex organic compound featuring a pyrazine core substituted with a thiophene ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride (TiCl₄) and pyridine, yielding 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide . This intermediate can then undergo a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom in the intermediate can be substituted with various nucleophiles in a Suzuki cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are typical in Suzuki reactions.
Major Products
The major products depend on the specific reactions. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while Suzuki coupling produces various aryl-substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is studied for its electronic properties and potential as a building block in organic synthesis .
Biology and Medicine
This compound is explored for its potential biological activities, including antimicrobial and anticancer properties. Its structural features make it a candidate for drug development .
Industry
In industry, the compound’s electronic properties are of interest for developing new materials, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism by which N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects . The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular drug with a similar pyrazine core.
Thiophene-2-carboxamide derivatives: Compounds with similar thiophene and carboxamide functionalities.
Uniqueness
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is unique due to its combination of a pyrazine core with a thiophene ring, which imparts distinct electronic and steric properties. This makes it versatile for various applications, from medicinal chemistry to materials science .
Properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-14(11-8-15-3-4-17-11)19-9-10-13(18-6-5-16-10)12-2-1-7-21-12/h1-8H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNVAWZDGNODJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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